Introduction: The Significance of the 2,2-Disubstituted Piperidine Scaffold
Introduction: The Significance of the 2,2-Disubstituted Piperidine Scaffold
An In-depth Technical Guide to (2-Methylpiperidin-2-yl)methanol (CAS 1094071-26-7)
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: The compound (2-Methylpiperidin-2-yl)methanol (CAS 1094071-26-7) is a novel chemical entity with limited publicly available data. This guide has been constructed by leveraging data from structurally similar compounds and established principles of organic chemistry. All properties and protocols should be considered predictive and require experimental validation.
The piperidine ring is a cornerstone of medicinal chemistry, appearing in a vast number of natural products and synthetic pharmaceuticals.[1][2] Its saturated, six-membered heterocyclic structure provides a three-dimensional framework that is invaluable for exploring chemical space in drug design.[3] The introduction of substituents onto the piperidine core, particularly at the 2-position, creates chiral centers that can significantly influence a molecule's interaction with biological targets, often leading to improved potency, selectivity, and pharmacokinetic profiles.[3]
(2-Methylpiperidin-2-yl)methanol, with its quaternary stereocenter at the 2-position bearing both a methyl and a hydroxymethyl group, represents a unique and valuable building block. The presence of the primary alcohol offers a versatile handle for further chemical modification, while the methyl group can provide steric bulk and influence the conformational preference of the piperidine ring. This combination of features makes it an attractive scaffold for the synthesis of novel therapeutics.[4]
Physicochemical and Spectroscopic Properties (Predicted)
Due to the absence of experimental data for (2-Methylpiperidin-2-yl)methanol, the following properties have been estimated based on closely related analogs such as 2-methylpiperidine and 2-piperidinemethanol.[5][6][7][8]
Predicted Physicochemical Properties
| Property | Predicted Value/Information | Basis for Prediction |
| Molecular Formula | C₇H₁₅NO | |
| Molecular Weight | 129.20 g/mol | |
| Appearance | Colorless to pale yellow liquid or low-melting solid | Analogy with 2-methylpiperidine and 2-piperidinemethanol[5][7] |
| Boiling Point | ~180-200 °C (at 760 mmHg) | Interpolation between 2-methylpiperidine (~118°C) and other substituted piperidinemethanols[5] |
| Melting Point | < 25 °C | Analogy with similar liquid piperidine derivatives[5] |
| Solubility | Soluble in water and polar organic solvents (e.g., methanol, ethanol, DMSO) | The presence of the polar hydroxyl and amine groups suggests good solubility in polar media.[8] |
| pKa | ~10.5 - 11.0 (for the piperidinium ion) | Based on the pKa of 2-methylpiperidine (~10.95)[5] |
Predicted Spectroscopic Data
The following are predicted spectral characteristics. Experimental verification is essential.
(Predicted for CDCl₃ solvent)
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~3.4 - 3.6 | s | 2H | -CH₂OH |
| ~2.8 - 3.0 | m | 1H | Piperidine ring proton |
| ~2.5 - 2.7 | m | 1H | Piperidine ring proton |
| ~1.2 - 1.8 | m | 6H | Piperidine ring protons |
| ~1.1 | s | 3H | -CH₃ |
| (variable) | br s | 2H | -NH, -OH (D₂O exchangeable) |
Rationale: The singlet for the hydroxymethyl protons is predicted due to the adjacent quaternary carbon. The methyl group will also appear as a singlet. The piperidine ring protons will show complex multiplets. The chemical shifts are estimated based on data for 2-piperidinemethanol and 2-methylpiperidine.[9]
(Predicted for CDCl₃ solvent)
| Chemical Shift (δ) ppm | Assignment |
| ~70 | -C H₂OH |
| ~60 | C 2-piperidine (quaternary) |
| ~45 | C 6-piperidine |
| ~35 | Piperidine ring carbon |
| ~25 | Piperidine ring carbon |
| ~23 | Piperidine ring carbon |
| ~22 | -C H₃ |
Rationale: The chemical shifts are estimated by considering the substituent effects of the methyl and hydroxymethyl groups on the piperidine ring, drawing parallels with known spectra of similar compounds.[10]
| Wavenumber (cm⁻¹) | Assignment |
| 3400 - 3200 (broad) | O-H and N-H stretching |
| 2950 - 2850 | C-H stretching (aliphatic) |
| 1450 - 1470 | C-H bending |
| 1100 - 1000 | C-O stretching (primary alcohol) |
Rationale: The spectrum is expected to be dominated by the broad O-H and N-H stretching bands, characteristic of alcohols and secondary amines.[10]
| m/z | Assignment |
| 129 | [M]⁺ (Molecular ion) |
| 112 | [M - OH]⁺ |
| 98 | [M - CH₂OH]⁺ |
Rationale: The fragmentation pattern is likely to involve the loss of the hydroxyl group or the entire hydroxymethyl group.
Synthesis Strategies
While a specific, validated synthesis for (2-Methylpiperidin-2-yl)methanol has not been published, several logical synthetic routes can be proposed based on established methodologies for the synthesis of 2-substituted piperidines.[11][12][13]
General Synthetic Workflow
A plausible synthetic approach would involve the creation of the key C-C bonds at the 2-position of a piperidine precursor, followed by or incorporating the reduction of a carbonyl group to the desired alcohol.
Caption: A potential synthetic workflow for (2-Methylpiperidin-2-yl)methanol.
Proposed Experimental Protocol: A Multi-step Synthesis
This protocol is a conceptual outline and requires optimization and experimental validation.
Step 1: Carboxylation of 2-Methylpyridine This step introduces a carboxyl group at the 2-position of the pyridine ring.
-
Methodology:
-
To a solution of 2-methylpyridine in a suitable aprotic solvent (e.g., THF) at low temperature (-78 °C), add a strong base such as n-butyllithium to deprotonate the methyl group.
-
Quench the resulting anion with an excess of a carboxylating agent like diethyl carbonate or ethyl chloroformate.
-
Allow the reaction to warm to room temperature and work up with an aqueous acid solution.
-
Purify the resulting 2-pyridineacetic acid ester by column chromatography.
-
Step 2: Catalytic Hydrogenation of the Pyridine Ring This step reduces the aromatic pyridine ring to a piperidine.
-
Methodology:
-
Dissolve the 2-pyridineacetic acid ester from the previous step in a suitable solvent, such as ethanol or acetic acid.
-
Add a hydrogenation catalyst, for example, platinum(IV) oxide (Adam's catalyst) or rhodium on alumina.
-
Subject the mixture to hydrogen gas (50-100 psi) in a Parr shaker or a similar hydrogenation apparatus.
-
Monitor the reaction until hydrogen uptake ceases.
-
Filter off the catalyst and concentrate the filtrate to yield the 2-methylpiperidine-2-carboxylic acid ester.
-
Step 3: Reduction of the Ester to the Alcohol The final step is the reduction of the ester functionality to the primary alcohol.
-
Methodology:
-
In an inert atmosphere, prepare a suspension of a strong reducing agent, such as lithium aluminum hydride (LiAlH₄), in an anhydrous ether solvent (e.g., THF or diethyl ether) at 0 °C.
-
Slowly add a solution of the 2-methylpiperidine-2-carboxylic acid ester in the same solvent to the LiAlH₄ suspension.
-
After the addition is complete, allow the reaction to stir at room temperature until the starting material is consumed (monitored by TLC or GC-MS).
-
Carefully quench the reaction by the sequential addition of water, 15% aqueous NaOH, and then more water (Fieser workup).
-
Filter the resulting solids and dry the filtrate over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure and purify the crude (2-Methylpiperidin-2-yl)methanol by vacuum distillation or column chromatography.
-
Applications in Research and Drug Development
The (2-Methylpiperidin-2-yl)methanol scaffold is a promising starting point for the development of new chemical entities with potential therapeutic applications. The piperidine moiety is prevalent in a wide array of approved drugs.[1][2]
As a Chiral Building Block
The quaternary stereocenter of this molecule makes it a valuable chiral building block. Enantiomerically pure forms of this compound could be used in asymmetric synthesis to produce complex molecules with specific stereochemistry, which is often crucial for biological activity.[3]
Potential Therapeutic Areas
Derivatives of substituted piperidines have shown activity in a multitude of therapeutic areas, including:
-
Central Nervous System (CNS) Disorders: The lipophilic nature of the piperidine ring allows for good blood-brain barrier penetration, making its derivatives candidates for treating CNS conditions.[2]
-
Oncology: Many kinase inhibitors and other anti-cancer agents incorporate the piperidine scaffold.[13]
-
Analgesia: The piperidine structure is famously a part of many potent analgesics.[14]
Caption: Potential applications stemming from the core scaffold.
Safety and Handling
No specific safety data is available for (2-Methylpiperidin-2-yl)methanol. Therefore, it must be handled with the utmost care, assuming it is hazardous. The safety precautions for related piperidine derivatives should be strictly followed.[15][16][17]
-
General Handling: Use in a well-ventilated area, preferably in a chemical fume hood.[15] Avoid contact with skin, eyes, and clothing.[16] Do not breathe vapors or mist.[18]
-
Personal Protective Equipment (PPE): Wear appropriate protective clothing, including chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.[16][19]
-
Fire Safety: Assumed to be a combustible liquid. Keep away from heat, sparks, and open flames.[15] Use alcohol-resistant foam, dry chemical, or carbon dioxide for extinguishing fires.[19]
-
Toxicology: Piperidine and its simple derivatives are toxic if swallowed, in contact with skin, or if inhaled. They can cause skin and eye irritation or severe burns.[15] Assume (2-Methylpiperidin-2-yl)methanol has a similar toxicological profile.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents.[15]
Conclusion
(2-Methylpiperidin-2-yl)methanol is a structurally intriguing molecule with significant potential as a building block in medicinal chemistry and organic synthesis. While direct experimental data remains scarce, this guide provides a comprehensive overview based on established chemical principles and data from analogous compounds. It is intended to serve as a foundational resource for researchers, encouraging and enabling further investigation into the properties, synthesis, and applications of this promising chemical scaffold. All information presented herein should be used as a starting point for rigorous experimental validation.
References
-
Different approaches for synthesis of enantiopure 2‐substituted piperidine derivatives. (n.d.). ResearchGate. Retrieved February 24, 2026, from [Link]
-
SYNTHESIS OF PIPERIDINES USING ORGANOMETALLIC CHEMISTRY. (n.d.). White Rose eTheses Online. Retrieved February 24, 2026, from [Link]
- Mokhtary, M., & Mahooti, K. (2023). Recent Advances in the Synthesis of Highly Substituted Piperidine Analogs with Biological Activities. Advanced Journal of Chemistry, Section A, 7(2), 163-189.
-
Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. (n.d.). MDPI. Retrieved February 24, 2026, from [Link]
-
Choi, A., Meijer, A. J. H. M., Proietti Silvestri, I., & Coldham, I. (2022). Kinetic resolution of 2-Aryl-4-methylenepiperidines toward enantioenriched functionalizable piperidine fragments. The Journal of Organic Chemistry, 87(13), 8819–8823. [Link]
- Spectroscopic and Synthetic Profile of 2-Piperidinemethanol: A Technical Guide. (2025). BenchChem.
- Yaya, A. R., Girard, M., Belkhadem, K., et al. (2023). Synthesis of 3-Alkyl Oxazolidines, Derived from 2-Hydroxymethyl Piperidine, as Analytical Standards for the Analysis of Volatile Aldehydes in the Workplace. ACS Omega.
-
Synthesis of 2‐substituted piperidine carboxylates with different L‐amino acids. (n.d.). ResearchGate. Retrieved February 24, 2026, from [Link]
- Piperidine - SAFETY DATA SHEET. (2024). Penta Manufacturing Company.
- 1-PIPERIDINO ETHANOL CAS NO 3040-44-6 MATERIAL SAFETY DATA SHEET SDS/MSDS. (n.d.). Central Drug House.
-
2-Piperidine-methanol. (2024). ChemBK. Retrieved February 24, 2026, from [Link]
-
Organic Syntheses Procedure. (n.d.). Organic Syntheses. Retrieved February 24, 2026, from [Link]
-
2-methyl piperidine, 109-05-7. (n.d.). The Good Scents Company. Retrieved February 24, 2026, from [Link]
- Yaya, A. R., Girard, M., Belkhadem, K., et al. (2023). Synthesis of 3-Alkyl Oxazolidines, Derived from 2-Hydroxymethyl Piperidine, as Analytical Standards for the Analysis of Volatile Aldehydes in the Workplace. ACS Omega.
- Safety Data Sheet: Piperidine. (2025). Carl ROTH.
- Piperidine - SAFETY D
-
Crystal structures of two chiral piperidine derivatives. (n.d.). National Institutes of Health. Retrieved February 24, 2026, from [Link]
- Piperidine-2-ethanol. (n.d.). Jubilant Ingrevia.
- Cytochrome P450 gene family: cross-pathway functional conservation, novel catalytic reactions, and synthetic biology-driven applications in plant secondary metabolism. (n.d.). Frontiers.
-
2-Methylpiperidine - Optional[1H NMR] - Spectrum. (n.d.). SpectraBase. Retrieved February 24, 2026, from [Link]
- Boost your Medicinal Chemistry Research with C-substituted Piperidines. (2021). Life Chemicals.
- Yaya, A. R., Girard, M., Belkhadem, K., et al. (2022). Synthesis of 3-alkyl oxazolidines, derived from 2-hydroxymethyl piperidine, as analytical standards for the analysis of volatile aldehydes in the workplace. ChemRxiv.
- 7CAS: Versatile cis-prenyltransferase MM_0014 from Methanosarcina mazei. (2021). RCSB PDB.
- An In-depth Technical Guide to the Synthesis of (1,4-Dimethylpiperazin-2-yl)methanol. (2025). BenchChem.
- Chen, et al. (2023). Application of Chiral Piperidine Scaffolds in Drug Design. Pharmaceutical Fronts, 5(1).
-
2-Methylpiperidine. (n.d.). NIST WebBook. Retrieved February 24, 2026, from [Link]
- High-field NMR spectroscopy and FTICR mass spectrometry. (2013). Biogeosciences.
- Synthesis of ((3R,6R)-6-Methylpiperidin-3-yl)methanol via Biocatalytic Transamination and Crystallization-Induced Dynamic Resolution. (2015).
-
(piperidin-2-yl)methanol - C6H13NO. (n.d.). Chemspace. Retrieved February 24, 2026, from [Link]
- Piperidine-containing drugs and recently studied analogs. (2025). PubMed.
- Analgesic activity of alkyl piperidine derivatives. (n.d.). International Journal of Pharmaceutical Sciences and Research.
- Norfloxacin Derivative with Carbazole at C-7 FQB-1 Induces Cytotoxic, Antiproliferative, and Antitumor Effects in an Experimental Lung Carcinoma Model. (2025). MDPI.
- Exploring the Chemistry and Biological Activities of Piperazine Derivatives in Medicinal Chemistry. (2024).
- An In-depth Technical Guide to 2-Ethyl-4-methylpiperidine Deriv
- Synthesis and reactivity of 4-hydroxy-5-methyl-2-(2-oxo-2H-chromen-3-yl)-6H-1,3-oxazin-6-ones. (2025).
Sources
- 1. lifechemicals.com [lifechemicals.com]
- 2. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. thieme-connect.de [thieme-connect.de]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. 2-Methylpiperidine | 109-05-7 [chemicalbook.com]
- 6. chembk.com [chembk.com]
- 7. chemimpex.com [chemimpex.com]
- 8. CAS 3433-37-2: 2-Piperidinemethanol | CymitQuimica [cymitquimica.com]
- 9. spectrabase.com [spectrabase.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. ajchem-a.com [ajchem-a.com]
- 13. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 14. applications.emro.who.int [applications.emro.who.int]
- 15. pentachemicals.eu [pentachemicals.eu]
- 16. carlroth.com [carlroth.com]
- 17. assets.thermofisher.com [assets.thermofisher.com]
- 18. jubilantingrevia.com [jubilantingrevia.com]
- 19. cdhfinechemical.com [cdhfinechemical.com]
